molecular formula C27H27N3 B2728366 1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile CAS No. 164799-11-5

1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile

Cat. No. B2728366
M. Wt: 393.534
InChI Key: OPFXRNKNESEOCU-LGKQTMLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile” is a chemical compound with the CAS number 164799-11-5 . It has a molecular weight of 393.52 and a molecular formula of C27H27N3 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of N-benzyl-N,N,N-triethylammonium chloride in acetonitrile and pentane for 48 hours at ambient temperature . Other methods include the use of hydrogen in methanol, sulfuric acid at 100℃ for 1 hour, sodium in ammonia at -70℃, and sodium in ammonia at -78 - 0℃ for 2 hours .

Scientific Research Applications

Reductive Decyanation of N-Protected Amino-3-azabicyclohexanecarbonitriles

This research discusses the reductive removal of the cyano moiety in similar bicyclic structures, indicating a methodological approach to altering the functional groups on bicyclic nitrogen-containing compounds. Such processes could be relevant for modifying the compound for specific scientific applications, including the synthesis of new pharmaceuticals or the study of bicyclic compound behavior (E. Vilsmaier, G. Milch, U. Bergsträsser, 1998).

Synthesis and Liquid Crystalline Behavior of Azulene-based Liquid Crystals

Although not directly related to the compound , this research exemplifies the synthesis and study of complex organic molecules with potential applications in materials science. The study of such compounds' liquid crystalline behavior can inform the development of new materials with specific optical or electronic properties, suggesting a potential area of application for similarly complex organic compounds (Kosuke Nakagawa, T. Yokoyama, et al., 2010).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1S,5R)-3-benzyl-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3/c28-21-27(25-19-29(20-26(25)27)16-22-10-4-1-5-11-22)30(17-23-12-6-2-7-13-23)18-24-14-8-3-9-15-24/h1-15,25-26H,16-20H2/t25-,26+,27?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFXRNKNESEOCU-ZVBBVAIHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(C#N)N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2(C#N)N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1alpha,5alpha,6beta-3-Benzyl-6-dibenzylamino-3-aza-bicyclo[3.1.0]hexane-6-carbonitrile

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